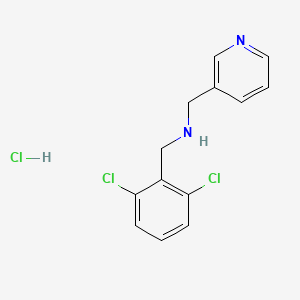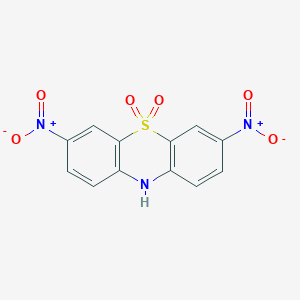
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C11H9BrN4 and its molecular weight is 277.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.00106 g/mol and the complexity rating of the compound is 265. The solubility of this chemical has been described as 6.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Triazole Schiff bases, which share structural similarities with the chemical , have been utilized as effective corrosion inhibitors for mild steel in acidic media. The inhibition efficiency of these compounds increases with concentration and exhibits high adsorption affinity, following the Langmuir isotherm model. These findings suggest potential applications of N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4H-1,2,4-triazol-4-amine and related compounds in the field of corrosion protection (Chaitra, Mohana, & Tandon, 2015).
Luminescent Materials for Explosive Detection
Covalent-organic polymers (COPs) synthesized from triazole compounds have shown high sensitivity and fast response to nitroaromatic explosives, highlighting their potential as materials for detecting explosives and small organic molecules. The high surface area and hydrothermal stability of these COPs further enhance their applicability in sensitive detection technologies (Xiang & Cao, 2012).
Catalysis
RuCl2(PPh3)2(triazol-5-ylidene) has been reported to act as an active catalyst for the controlled radical polymerization of methyl methacrylate, demonstrating the versatility of triazole derivatives in catalytic processes. This finding indicates the potential of this compound in facilitating polymerization reactions and developing new polymeric materials (Melis & Verpoort, 2003).
Antimicrobial and Cytotoxic Activities
Derivatives of 1H-benzimidazole, structurally related to triazole compounds, have been synthesized and evaluated for their antimicrobial and cytotoxic properties. Such studies suggest the potential of triazole compounds, including this compound, in the development of new therapeutic agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Propiedades
IUPAC Name |
(E,Z)-2-bromo-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4/c12-11(6-10-4-2-1-3-5-10)7-15-16-8-13-14-9-16/h1-9H/b11-6-,15-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCWSHQQPVKZDQ-UGXGCEEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NN2C=NN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/N2C=NN=C2)\Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24812872 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5523569.png)
![N-methyl-N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5523573.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5523580.png)


![2-{[(2-methyl-5-quinolinyl)amino]carbonyl}benzoic acid](/img/structure/B5523605.png)
![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5523613.png)
![2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B5523617.png)
![[1-[3-(2-aminoethyl)benzyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol dihydrochloride](/img/structure/B5523625.png)
![N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}chromane-3-carboxamide](/img/structure/B5523637.png)
![2-[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5523652.png)


